Product packaging for Ammonium dodecyl hydrogen phosphate(Cat. No.:CAS No. 65138-76-3)

Ammonium dodecyl hydrogen phosphate

Cat. No.: B13776080
CAS No.: 65138-76-3
M. Wt: 283.34 g/mol
InChI Key: HLBZVTBNCQMIBO-UHFFFAOYSA-N
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Description

Contextualization within Anionic Surfactant Chemistry

Surfactants are compounds that lower the surface tension between two liquids, a gas and a liquid, or a liquid and a solid. They are broadly classified based on the charge of their hydrophilic (water-attracting) head group. Anionic surfactants, which carry a negative charge, represent a major class of these molecules and are widely used. firp-ula.org

Alkyl phosphate (B84403) esters are a versatile group of anionic surfactants. innospec.com Their general structure consists of a hydrophobic (water-repelling) alkyl chain and a hydrophilic phosphate head group. Ammonium (B1175870) dodecyl hydrogen phosphate fits within this classification, featuring a twelve-carbon alkyl chain (dodecyl) as its hydrophobic tail and a phosphate group neutralized by an ammonium cation as its hydrophilic head. nih.govelchemy.com The combination of a nonpolar hydrocarbon chain and a polar group gives the molecule its surfactant properties, enabling it to facilitate the dissolution of both polar and non-polar materials. atamanchemicals.comwikipedia.org

The synthesis of alkyl phosphates often involves the phosphating reaction of fatty alcohols with phosphorus pentoxide. elpub.ru This process can result in a mixture of mono- and di-substituted phosphoric acid esters, and the ratio of these can be controlled to tailor the surfactant's properties for specific applications. elpub.ruresearchgate.net

Structural Attributes and Their Implications for Interfacial Activity

The defining characteristic of ammonium dodecyl hydrogen phosphate is its amphiphilic nature. The molecule possesses a distinct hydrophobic tail and a hydrophilic head. elchemy.com

Hydrophobic Tail: The dodecyl (C12) alkyl chain is nonpolar and repels water. This part of the molecule preferentially interacts with oils, greases, and other nonpolar substances. elchemy.com

Hydrophilic Head: The phosphate group (-PO₄) is polar and readily interacts with water molecules. nih.gov The presence of the ammonium cation (NH₄⁺) neutralizes the charge of the parent dodecyl dihydrogen phosphate. nih.gov

This dual character is responsible for its ability to reduce surface tension at interfaces. ontosight.ai When introduced into water, the surfactant molecules arrange themselves at the surface, with the hydrophobic tails oriented away from the water and the hydrophilic heads immersed in it. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules self-assemble into spherical structures called micelles. wikipedia.org In a micelle, the hydrophobic tails form a core that can encapsulate nonpolar substances, while the hydrophilic heads form an outer shell that remains in contact with the water, effectively allowing oils and dirt to be dispersed in water. wikipedia.org

The specific properties of alkyl phosphate surfactants, such as their critical micelle concentration (CMC) and the surface tension at the CMC (γCMC), are influenced by the length of the alkyl chain and the ratio of mono- to di-esters in the mixture. researchgate.net Research has shown that for phosphate esters with a high mono-to-di-ester ratio, the CMC decreases as the alkyl chain length increases. researchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₃₀NO₄P nih.gov
Molecular Weight 283.34 g/mol nih.gov
IUPAC Name azane;dodecyl dihydrogen phosphate nih.gov
Parent Compound Lauryl Phosphate nih.gov

Overview of Academic Research Trajectories

Academic research on this compound and related alkyl phosphates has explored their synthesis, properties, and various applications.

One significant area of study is the synthesis process itself. Researchers have investigated methods to produce high-purity mono-alkyl phosphates, optimizing reaction conditions such as temperature and reactant ratios to achieve high yields. researchgate.net The characterization of these synthesized compounds using techniques like Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy is a common practice to confirm the desired molecular structure. researchgate.netscienceopen.com

Another major research focus is the surface activity of these compounds. Studies have determined key parameters like the critical micelle concentration (CMC) and surface tension for various alkyl phosphates. For instance, lauryl monoester potassium phosphate was found to reduce the surface tension of water significantly at a low CMC. researchgate.netscienceopen.com The influence of the mono- to di-ester ratio on surface activity is also a subject of investigation, with findings suggesting a synergistic effect between the two forms in how they arrange at interfaces. researchgate.net

Furthermore, research has delved into the behavior of these surfactants in different systems. For example, studies have examined the formation of vesicles (closed bilayer structures) from alkyl phosphate amphiphiles, suggesting their potential role in prebiotic self-assembly processes. nih.gov Other research has explored the use of alkyl phosphates in enhanced oil recovery, where their ability to lower interfacial tension between oil and water is crucial. elpub.ru The interaction of alkyl phosphates with other compounds, such as in mixed surfactant systems, has also been studied to understand their adsorption and precipitation behavior. researchgate.net More fundamental studies have looked into the electrochemical behavior and decomposition of related ammonium phosphate compounds under various conditions. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27O4P.H3N<br>C12H30NO4P B13776080 Ammonium dodecyl hydrogen phosphate CAS No. 65138-76-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

65138-76-3

Molecular Formula

C12H27O4P.H3N
C12H30NO4P

Molecular Weight

283.34 g/mol

IUPAC Name

azane;dodecyl dihydrogen phosphate

InChI

InChI=1S/C12H27O4P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15);1H3

InChI Key

HLBZVTBNCQMIBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOP(=O)(O)O.N

Related CAS

65138-76-3
65138-75-2

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

General Principles of Alkyl Phosphate (B84403) Synthesis

The initial and most critical stage in producing ammonium (B1175870) dodecyl hydrogen phosphate is the synthesis of its precursor, dodecyl hydrogen phosphate, which is a type of alkyl phosphate. Alkyl phosphates are esters of phosphoric acid and are characterized by the presence of a phosphate group bonded to an alkyl chain. cir-safety.orgrsc.org The synthesis of these compounds generally involves the phosphorylation of an alcohol, in this case, dodecanol (B89629) (also known as lauryl alcohol).

Several phosphorylating agents can be employed for this esterification reaction, with phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) being among the most common. taylorandfrancis.comorganic-chemistry.org The reaction with phosphorus pentoxide is a widely used industrial method that can be tailored to produce a mixture of mono- and dialkyl phosphates. elpub.ru The reaction of an alcohol with phosphorus pentoxide typically yields a mixture of monoalkyl and dialkyl phosphoric acid esters. The ratio of these products can be influenced by the stoichiometry of the reactants.

Another significant route involves the use of phosphorus oxychloride. This method proceeds by reacting two equivalents of the alcohol with phosphorus oxychloride, which is then followed by hydrolysis of the resulting phosphoroxychloride intermediate to yield the dialkyl phosphate. cir-safety.org To selectively produce monoalkyl phosphates and avoid the formation of di- and tri-substituted products, methods involving activated phosphates or the use of phosphate triesters with cleavable groups have been developed. thieme-connect.de

The choice of the phosphorylating agent and the specific synthetic pathway can have a significant impact on the final product's composition and purity. For instance, using phosphorus oxychloride can introduce chloride impurities if not handled correctly. google.com

Pathways to Ammonium Salt Formation

Once dodecyl hydrogen phosphate has been synthesized, the next step is its conversion into the corresponding ammonium salt. This is a standard acid-base reaction where the acidic phosphate group of dodecyl hydrogen phosphate reacts with a basic ammonium source.

The most direct method involves the reaction of dodecyl hydrogen phosphate with ammonia (B1221849) (NH₃) in an aqueous solution. issr.edu.kh The lone pair of electrons on the nitrogen atom of the ammonia molecule deprotonates the acidic hydroxyl group of the phosphate ester, forming the ammonium cation (NH₄⁺) and the dodecyl hydrogen phosphate anion. The resulting salt is an ionic compound. issr.edu.kh

Alternatively, the ammonium salt can be formed by reacting dodecyl hydrogen phosphate with an ammonium salt of a weaker acid. However, the direct neutralization with ammonia is a more common and straightforward approach. The formation of the ammonium salt significantly increases the water solubility of the molecule due to the introduction of the polar ionic group. issr.edu.kh

Influence of Reaction Conditions on Product Characteristics

The characteristics of the final ammonium dodecyl hydrogen phosphate product, such as yield, purity, and the ratio of mono- to diester, are highly dependent on the reaction conditions employed during the synthesis of the precursor alkyl phosphate.

Key parameters that influence the outcome of the esterification reaction include:

Temperature: The reaction temperature can affect the rate of reaction and the distribution of products. Higher temperatures may favor the formation of certain byproducts or lead to decomposition.

Stoichiometry: The molar ratio of the alcohol (dodecanol) to the phosphorylating agent is a critical factor in determining whether mono- or dialkyl phosphates are the predominant products. elpub.ru

Catalyst: While not always necessary, the use of a catalyst can influence the reaction rate and selectivity.

Solvent: The choice of solvent can impact the solubility of reactants and influence the reaction pathway. For example, some syntheses are carried out in toluene. organic-chemistry.org

Reaction Time: The duration of the reaction is crucial to ensure complete conversion of the starting materials.

The following table summarizes the influence of various reaction conditions on the synthesis of alkyl phosphates:

Reaction ConditionInfluence on Product Characteristics
Temperature Affects reaction rate and can lead to the formation of byproducts at higher temperatures.
Reactant Stoichiometry The molar ratio of alcohol to phosphorylating agent is a primary determinant of the mono- to dialkyl phosphate ratio. elpub.ru
Catalyst Can increase reaction rate and improve selectivity towards the desired product.
Solvent Influences the solubility of reactants and can affect the reaction pathway. Toluene is a commonly used solvent. organic-chemistry.org
Reaction Time A sufficient reaction time is necessary to achieve high conversion of the starting materials.

Analogous Synthetic Routes for Related Phosphate Esters

The synthetic principles applied to the production of this compound are also applicable to a wide range of other long-chain alkyl phosphate esters. By varying the alcohol used in the initial esterification step, a diverse array of phosphate esters with different alkyl chain lengths can be synthesized. researchgate.net For instance, alcohols such as hexadecanol (B772) or octadecanol can be used to produce the corresponding hexadecyl or octadecyl phosphate esters. researchgate.net

Furthermore, similar methodologies are employed in the synthesis of dialkyl phosphates, which are also important industrial chemicals. A common method for preparing dialkyl phosphates involves the reaction of phosphorus oxychloride with a primary alcohol in the presence of an amine base like triethylamine, followed by hydrolysis. organic-chemistry.org This approach has been shown to produce high yields of dialkyl phosphates with minimal contamination from trialkyl phosphates. organic-chemistry.org

The synthesis of related compounds, such as alkoxylated alkyl phosphates, also follows similar principles, where an alkoxylated alcohol is used as the starting material. elpub.ru These analogous synthetic routes highlight the versatility of phosphorylation chemistry in creating a broad spectrum of phosphate esters with tailored properties for various applications.

Fundamental Interfacial and Colloidal Chemistry

Adsorption Phenomena at Fluid-Fluid Interfaces

The accumulation of ammonium (B1175870) dodecyl hydrogen phosphate (B84403) at fluid-fluid interfaces, such as the air-water interface, is a key characteristic that dictates its functionality as a surfactant. This adsorption behavior is governed by thermodynamic principles and the molecular structure of the surfactant itself.

Adsorption Isotherms and Models (e.g., Gibbs Adsorption Equation)

The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at constant temperature is described by an adsorption isotherm. For surfactants like ammonium dodecyl hydrogen phosphate, the Gibbs adsorption isotherm is a fundamental equation used to relate the change in surface tension of a solution to the concentration of the solute. wikipedia.org The equation allows for the calculation of the surface excess concentration (Γ), which represents the excess of the solute per unit area of the surface compared to the bulk concentration. wikipedia.org

The Gibbs adsorption equation is given by: Γ = - (1 / RT) * (dγ / dlnC)

Where:

Γ is the surface excess concentration

R is the ideal gas constant

T is the absolute temperature

γ is the surface tension

C is the surfactant concentration in the bulk solution

Experimental determination of the surface tension at various concentrations of this compound allows for the construction of a surface tension vs. log(concentration) plot. The slope of this plot in the region before the critical micelle concentration (CMC) is used to calculate the surface excess concentration. researchgate.net

Several models can be used to describe the adsorption isotherm, with the Langmuir and Freundlich models being the most common. The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. mdpi.comldubgd.edu.uacopernicus.org The Freundlich model, on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces. mdpi.comldubgd.edu.ua The choice of the most suitable model depends on the specific system and experimental conditions. For instance, in the context of ammonium adsorption on various substrates, both Langmuir and Freundlich models have been found to provide good fits to experimental data, suggesting that the adsorption can be a complex process involving both monolayer and heterogeneous surface interactions. mdpi.comresearchgate.nete3s-conferences.org

Isotherm ModelKey AssumptionsMathematical Expression
LangmuirMonolayer adsorption, homogeneous surface, no interaction between adsorbed molecules. mdpi.comldubgd.edu.uacopernicus.orgqₑ = (qₘ * Kₗ * Cₑ) / (1 + Kₗ * Cₑ)
FreundlichMultilayer adsorption, heterogeneous surface, adsorption capacity increases with concentration. mdpi.comldubgd.edu.uaqₑ = Kբ * Cₑ^(1/n)

Influence of Molecular Structure on Interfacial Adsorption

The molecular structure of this compound plays a crucial role in its adsorption at interfaces. The molecule consists of a long, hydrophobic dodecyl (C12) hydrocarbon tail and a hydrophilic ammonium phosphate head group. nih.gov This amphiphilic nature drives the molecule to the interface, where the hydrophobic tail can escape the aqueous environment and the hydrophilic head group can remain in contact with the water.

The length of the alkyl chain significantly impacts the surface activity. Generally, a longer alkyl chain leads to a greater reduction in surface tension for a given concentration and a lower critical micelle concentration (CMC). wikipedia.org The bulky and hydrophilic nature of the ammonium phosphate head group also influences the packing of the surfactant molecules at the interface and their interactions. The presence of the phosphate group can lead to specific interactions, such as hydrogen bonding and electrostatic interactions, which can affect the adsorption behavior. nih.gov

Dynamic Adsorption Kinetics

The process of surfactant adsorption at a freshly formed interface is not instantaneous but occurs over a finite period. The study of this time-dependent adsorption is known as dynamic adsorption kinetics. The rate of adsorption is initially controlled by the diffusion of surfactant monomers from the bulk solution to the subsurface layer, followed by their transfer and arrangement at the interface.

For many surfactants, the adsorption process can be described by pseudo-first-order or pseudo-second-order kinetic models. mdpi.comresearchgate.net The pseudo-second-order model, in particular, has been found to be applicable to the adsorption of ammonium and phosphate ions in various systems, suggesting that chemisorption may be a rate-limiting step. mdpi.comresearchgate.nete3s-conferences.orgmdpi.com The initial rapid adsorption is due to the high availability of vacant sites on the interface, and as the interface becomes more populated, the rate of adsorption slows down until equilibrium is reached. mdpi.com

Micellization and Supramolecular Self-Assembly

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant monomers in a solution begin to self-assemble into organized aggregates called micelles. wikipedia.org This process is a fundamental property of surfactants like this compound and is driven by the hydrophobic effect. wikipedia.org

Critical Micelle Concentration (CMC) Determination

The CMC is a critical parameter that characterizes the efficiency of a surfactant. wikipedia.orgnih.gov It can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Common methods for CMC determination include:

Tensiometry: Measuring the surface tension of the solution as a function of surfactant concentration. The surface tension decreases with increasing surfactant concentration and then plateaus at the CMC. wikipedia.orgnih.gov

Conductometry: Measuring the electrical conductivity of an ionic surfactant solution. The conductivity changes its slope at the CMC due to the different mobility of the micelles compared to the free monomers. nih.gov

Spectrofluorimetry: Using a fluorescent probe that partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties. nih.gov

The CMC value is influenced by factors such as the length of the hydrophobic tail, the nature of the head group, temperature, and the presence of electrolytes. wikipedia.orgwikipedia.org For instance, the CMC generally decreases with an increase in the length of the alkyl chain. wikipedia.org

MethodPrincipleObserved Change at CMC
TensiometryChange in surface tension with surfactant concentration. wikipedia.orgnih.govAbrupt change in the slope of the surface tension vs. log(concentration) plot. nih.gov
ConductometryChange in the molar conductivity of an ionic surfactant solution. nih.govBreak in the plot of conductivity vs. concentration.
SpectrofluorimetryPartitioning of a fluorescent probe into the micellar core. nih.govSignificant change in the fluorescence intensity or wavelength of the probe.

Thermodynamic Aspects of Micelle Formation

The formation of micelles is a spontaneous process driven by a negative Gibbs free energy of micellization (ΔG°mic). This thermodynamic parameter is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions, as described by the equation:

ΔG°mic = ΔH°mic - TΔS°mic

The primary driving force for micellization is the increase in entropy of the system due to the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water (the hydrophobic effect). wikipedia.orgijert.org The enthalpy of micellization can be either exothermic or endothermic, depending on the specific surfactant and conditions. ijert.orgajchem-a.com

The standard Gibbs free energy of micellization can be calculated from the CMC value using the following equation for ionic surfactants:

ΔG°mic ≈ (2 - β)RT ln(CMC)

Where β is the degree of counterion binding to the micelle. The values of ΔH°mic and ΔS°mic can be determined from the temperature dependence of the CMC. researchgate.net Thermodynamic studies reveal that the micellization process is often enthalpy-entropy compensated, meaning that a favorable enthalpic change is often accompanied by an unfavorable entropic change, and vice versa. ajchem-a.comresearchgate.net

Characterization of Micellar Aggregates and Morphologies

This compound, as an anionic surfactant, self-assembles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This process is driven by the hydrophobic effect, which compels the nonpolar dodecyl chains to minimize contact with water by forming aggregates where the hydrophilic phosphate headgroups face the aqueous environment.

The resulting micellar aggregates are typically spherical at concentrations close to the CMC. However, their morphology can transition to more complex structures like rod-like or worm-like micelles as the surfactant concentration increases. researchgate.net The geometry of the surfactant, particularly the balance between the headgroup size and the length of the hydrophobic tail, is a critical factor in determining the aggregate shape. For instance, surfactants with relatively small headgroups and long tails are more likely to form non-spherical structures. researchgate.net

The characterization of these aggregates involves various techniques:

Dynamic Light Scattering (DLS): Used to determine the hydrodynamic radius of the micelles.

Transmission Electron Microscopy (TEM): Provides direct visualization of the shape and size of the aggregates. researchgate.net

Small-Angle X-ray Scattering (SAXS): Offers detailed information on the internal structure, size, and shape of the micelles and can reveal the formation of pre-micellar aggregates even below the CMC. rsc.org

The aggregation number, which is the average number of surfactant molecules in a single micelle, is influenced by factors such as temperature and the presence of co-solutes. An increase in temperature can lead to the dehydration of the hydrophilic headgroups, making them more compact and favoring an increase in the aggregation number. rsc.org

Table 1: Factors Influencing Micellar Morphology of Dodecyl-Chain Surfactants

FactorEffect on Micelle StructurePrimary Reason
Surfactant Concentration Transition from spherical to rod-like or worm-like micellesIncreased packing constraints and intermolecular interactions
Temperature Can increase aggregation numberDehydration of hydrophilic headgroups, altering molecular geometry rsc.org
Electrolyte Addition Promotes growth of micelles, can induce sphere-to-rod transitionsShielding of electrostatic repulsion between headgroups jsirjournal.com
Alkyl Chain Geometry Branched chains can favor different structures compared to linear chainsSteric hindrance and packing efficiency

Formation of Other Self-Assembled Structures (e.g., Vesicles)

Under specific conditions, this compound can form other self-assembled structures beyond simple micelles, most notably vesicles. Vesicles are enclosed, bilayer structures with an aqueous core, differing from micelles which have a hydrophobic core. The formation of vesicles is often associated with surfactant molecules that have a geometry favoring a lower curvature of the aggregate surface, such as double-chained amphiphiles or specific mixtures of single-chained surfactants. acs.org

For single-chain surfactants like this compound, vesicle formation can be induced by:

Mixing with another surfactant: Combining cationic and anionic surfactants can lead to the spontaneous formation of vesicles due to strong electrostatic interactions between the headgroups, creating a more geometrically balanced ion pair. acs.org

Changes in environmental conditions: Factors like pH, temperature, or the addition of specific electrolytes can alter the effective headgroup size and charge, promoting a transition from micelles to vesicles. researchgate.net

Non-covalent interactions: The formation of pseudogemini surfactants, where two surfactant molecules are linked by non-covalent forces, can also drive the assembly of vesicles. nih.gov

These structures are often characterized using techniques like cryogenic transmission electron microscopy (cryo-TEM) and dynamic light scattering (DLS) to confirm their lamellar structure and size distribution. nih.gov

Interactions with Co-solutes and Macromolecules

Polymer-Surfactant Interaction Mechanisms

The interaction between this compound and polymers in an aqueous solution is a complex process governed by both electrostatic and hydrophobic forces. nih.gov When a surfactant interacts with a polymer, it can lead to the formation of a polymer-surfactant complex, significantly altering the physicochemical properties of the solution, such as viscosity and surface tension. researchgate.nettsijournals.com

The primary mechanisms include:

Electrostatic Interactions: If the polymer is a polyelectrolyte with a charge opposite to the surfactant headgroup (e.g., a cationic polymer like poly(diallyldimethylammonium chloride)), a strong electrostatic attraction will be the initial driving force for binding. nih.gov

Hydrophobic Interactions: The hydrophobic alkyl tails of the surfactant molecules can associate with hydrophobic regions on the polymer backbone. This is the dominant mechanism for interactions with non-ionic polymers like poly(ethylene oxide). researchgate.net

The binding process is often cooperative. Initial binding of surfactant molecules to the polymer chain facilitates the binding of subsequent molecules, leading to the formation of micelle-like aggregates along the polymer chain at a surfactant concentration that is typically lower than the CMC in the absence of the polymer. nih.gov This interaction can cause the polymer to initially coil due to charge neutralization and then stretch out as it becomes saturated with surfactant micelles. researchgate.net

Electrolyte Effects on Micellization and Interfacial Properties

The addition of electrolytes, such as simple salts, has a pronounced effect on the micellization and interfacial properties of ionic surfactants like this compound. The primary effects are a decrease in the critical micelle concentration (CMC) and a reduction in the area occupied per molecule at the air-water interface. jsirjournal.com

These effects are due to the following mechanisms:

Charge Shielding: The added electrolyte ions (counter-ions) gather around the charged phosphate headgroups of the surfactant, partially neutralizing their electrostatic repulsion. This reduced repulsion makes it easier for the surfactant monomers to aggregate into micelles, thus lowering the CMC. jsirjournal.com

Increased Surface Activity: By reducing headgroup repulsion, electrolytes allow for more compact packing of the surfactant molecules at interfaces, leading to a greater reduction in surface tension. jsirjournal.com

The magnitude of the effect depends on the valency of the counter-ion; bivalent cations (e.g., Ca²⁺) are more effective at neutralizing headgroup charges and lowering the CMC than monovalent cations (e.g., Na⁺). jsirjournal.com

Table 2: Illustrative Effect of Electrolytes on Anionic Surfactant Properties

PropertyNo ElectrolyteWith Monovalent Electrolyte (e.g., NaCl)With Bivalent Electrolyte (e.g., CaCl₂)
Critical Micelle Concentration (CMC) HigherLowerSignificantly Lower
Headgroup Repulsion HighReducedSignificantly Reduced
Micelle Aggregation Number SmallerLargerLarger
Minimum Area per Molecule (A_min) LargerSmallerSmaller

This table illustrates general trends for anionic surfactants based on established principles. jsirjournal.com

Interactions with Biological Macromolecules (e.g., Proteins, excluding denaturing mechanisms)

This compound can engage in non-denaturing interactions with proteins, primarily through electrostatic and hydrophobic forces, leading to the formation of protein-surfactant complexes. nih.gov The nature of this interaction depends heavily on the protein's surface charge, hydrophobicity, and the surfactant concentration.

At concentrations below its CMC, individual surfactant molecules can bind to specific sites on the protein. This binding is often driven by the electrostatic attraction between the anionic phosphate headgroup of the surfactant and positively charged amino acid residues (e.g., lysine, arginine) on the protein surface. nih.govnih.gov

As the surfactant concentration increases, cooperative binding can occur, leading to the formation of micelle-like structures on the protein surface. These interactions can significantly alter the protein's properties:

Modified Adsorption Behavior: The formation of a protein-surfactant complex can dramatically change how the protein interacts with surfaces. For example, the binding of sodium dodecyl sulphate to serum albumin and hemoglobin has been shown to drastically increase their adsorption onto certain chromatographic media. nih.gov

Enhanced Solubility: In some cases, surfactant binding can prevent protein aggregation and increase the solubility of protein complexes.

Conferring New Properties: The association with surfactants can introduce new functionalities to the protein, such as enhanced antioxidant capacity if the complexed molecule has active groups. nih.gov

These interactions are studied using methods like equilibrium dialysis, calorimetry, and various forms of spectroscopy to quantify binding and observe structural changes. nih.govnih.gov

Emulsion and Dispersion Stabilization Mechanisms

This compound is an effective emulsifying agent, capable of stabilizing oil-in-water (O/W) emulsions. Emulsions are thermodynamically unstable systems, and surfactants stabilize them by creating a protective film at the oil-water interface, which prevents the dispersed droplets from coalescing. ijirss.comresearchgate.net

The primary stabilization mechanisms provided by an ionic surfactant like this compound include:

Electrostatic Repulsion: The anionic phosphate headgroups orient towards the aqueous continuous phase, imparting a negative charge to the surface of the oil droplets. The resulting electrostatic repulsion between the droplets prevents them from approaching each other closely and coalescing. This is a dominant stabilization mechanism in O/W emulsions. ijirss.comnih.gov

Steric Hindrance: The adsorbed layer of surfactant molecules itself acts as a physical barrier. While more prominent for non-ionic and polymeric surfactants, the alkyl chains and hydrated headgroups of this compound contribute to this effect. ijirss.comnih.gov

Marangoni-Gibbs Effect: This mechanism relates to the restoration of the interfacial film after a disturbance. If two droplets approach and cause the film to thin, a localized surface tension gradient is created. Surfactant molecules diffuse from areas of high concentration (low surface tension) to the thinned area (high surface tension), which creates a counterflow of the continuous phase, thus preventing droplet coalescence. ijirss.com

Increased Viscosity of the Continuous Phase: The presence of surfactant micelles in the aqueous phase can increase its viscosity, which slows down the movement of oil droplets (creaming or sedimentation) and reduces the frequency of collisions, thereby enhancing the kinetic stability of the emulsion. nih.gov

Role in Oil-in-Water and Water-in-Oil Emulsion Formation

This compound is a versatile emulsifier capable of promoting the formation of both oil-in-water (O/W) and water-in-oil (W/O) emulsions. The type of emulsion formed is largely dictated by the relative concentrations of the oil and water phases, the specific formulation conditions, and the hydrophilic-lipophilic balance (HLB) of the system.

In oil-in-water (O/W) emulsions , where oil droplets are dispersed in a continuous aqueous phase, the hydrophilic phosphate head of the this compound molecule orients towards the water phase, while the lipophilic dodecyl tail extends into the oil droplet. This arrangement lowers the interfacial tension between the oil and water, making it energetically more favorable to create the large interfacial area characteristic of an emulsion.

The effectiveness of alkyl phosphates, the class of compounds to which this compound belongs, as emulsifiers is well-documented in various industrial applications. innospec.comgoogle.com Their ability to act as both wetting agents and emulsifiers makes them valuable in complex formulations. innospec.com

Mechanisms of Emulsion Stabilization (e.g., mechanical barrier, viscoelastic network)

Once an emulsion is formed, its long-term stability is crucial. This compound contributes to emulsion stability through several key mechanisms:

Formation of a Mechanical Barrier: The adsorption of this compound molecules at the oil-water interface creates a physical barrier that prevents the dispersed droplets from coalescing. This interfacial film acts as a protective layer, sterically hindering the close approach of droplets. The effectiveness of this barrier is dependent on the packing density of the surfactant molecules at the interface.

Electrostatic Repulsion: As an anionic surfactant, the phosphate head group of this compound can impart a negative charge to the surface of the oil droplets in an O/W emulsion. This results in electrostatic repulsion between the droplets, further preventing them from aggregating and coalescing. This mechanism is particularly significant in stabilizing O/W emulsions. chemgulf.com

Formation of a Viscoelastic Network: At sufficient concentrations, the adsorbed surfactant molecules and their interactions with components in the continuous phase can lead to the formation of a viscoelastic interfacial film. This film possesses both elastic (the ability to recover its shape after deformation) and viscous (resistance to flow) properties. A highly viscoelastic interfacial film can effectively dampen thermal fluctuations and mechanical stresses that would otherwise lead to droplet coalescence, thereby significantly enhancing the long-term stability of the emulsion. The presence of a gel-like particle layer at the oil-water interface has been shown to increase the dilational viscoelasticity modulus, which resists emulsion coalescence. nih.gov

The table below summarizes the key stabilization mechanisms of this compound in emulsions.

Stabilization MechanismDescription
Mechanical Barrier Adsorbed surfactant molecules at the oil-water interface create a physical film that prevents droplet coalescence.
Electrostatic Repulsion The charged phosphate head groups create repulsive forces between droplets, preventing aggregation. chemgulf.com
Viscoelastic Network The formation of a structured, gel-like interfacial film provides enhanced resistance to droplet deformation and coalescence. nih.gov

Pickering Emulsion Stabilization Principles

Pickering emulsions are a unique class of emulsions stabilized by solid particles that adsorb to the oil-water interface, rather than traditional surfactant molecules. nih.gov While this compound is primarily a molecular surfactant, the principles of Pickering stabilization are relevant in systems where it might interact with or modify the surface of solid particles present in the formulation.

The key principle of Pickering stabilization is the irreversible adsorption of solid particles at the interface, forming a rigid mechanical barrier that is highly effective at preventing droplet coalescence. nih.gov The stability of a Pickering emulsion is largely dependent on the wettability of the particles by the oil and water phases.

While there is limited direct research on this compound as a primary stabilizer for Pickering emulsions, it could potentially play a synergistic role in several ways:

Surface Modification of Particles: It could adsorb onto the surface of solid particles, modifying their hydrophobicity and making them more suitable for stabilizing a particular type of emulsion (O/W or W/O).

Co-stabilization: It could be used in conjunction with solid particles, where the particles provide the primary mechanical barrier and the surfactant helps to lower the interfacial tension and facilitate emulsification.

The study of such synergistic effects between molecular surfactants like this compound and solid particles is an active area of research in colloid and interface science.

Mechanistic Aspects in Applied Chemical Systems

Flotation Chemistry and Mineral Processing Applications

In the realm of mineral processing, the selective separation of valuable minerals from gangue materials is paramount. Ammonium (B1175870) dodecyl hydrogen phosphate (B84403) plays a crucial role as a flotation reagent, modifying the surface properties of minerals to facilitate their separation.

Adsorption Mechanisms on Mineral Surfaces

The efficacy of ammonium dodecyl hydrogen phosphate as a flotation agent is rooted in its ability to selectively adsorb onto mineral surfaces. This adsorption is governed by the chemical and electrostatic interactions between the surfactant and the mineral. The dodecyl hydrogen phosphate anion, the active component, consists of a long, non-polar hydrocarbon tail (dodecyl group) and a polar phosphate head group.

Silicates: On silicate (B1173343) minerals, which often constitute the gangue, the adsorption of the dodecyl hydrogen phosphate anion is influenced by the surface charge. At pH values below the point of zero charge (PZC) of the silicate mineral, the surface is positively charged, leading to electrostatic attraction of the anionic phosphate head group. However, above the PZC, where the surface is negatively charged, electrostatic repulsion would hinder adsorption. In such cases, specific chemical interactions or the presence of activating ions can facilitate adsorption.

Carbonates: For carbonate minerals like calcite and dolomite, the adsorption mechanism is more complex. It can involve electrostatic interactions, but also specific chemical bonding between the phosphate head group and the metal cations (e.g., Ca²⁺) on the mineral surface. This can lead to the formation of a relatively insoluble metal phosphate layer, rendering the surface hydrophobic.

Phosphates: In the flotation of phosphate ores, this compound can act as a collector for the phosphate minerals themselves. mdpi.comresearchgate.net The adsorption is driven by a combination of factors, including the chemical similarity between the phosphate head group and the phosphate lattice of the mineral. This can lead to a strong, specific adsorption, making the phosphate mineral particles hydrophobic and amenable to flotation. mdpi.comresearchgate.net

Role as a Collector or Depressant in Selective Separation Processes

The function of this compound as either a collector or a depressant depends on the specific mineral system and the process conditions, such as pH. danafloat.com

As a Collector: When it selectively adsorbs onto the surface of a target mineral and renders it hydrophobic, it acts as a collector . mdpi.comuq.edu.au The non-polar dodecyl tails orient towards the aqueous phase, creating a hydrophobic surface that readily attaches to air bubbles and is carried to the froth layer for collection. This is often the case in the flotation of phosphate minerals. mdpi.comresearchgate.net

As a Depressant: Conversely, if this compound preferentially adsorbs on gangue minerals without significantly increasing their hydrophobicity, or if it prevents the adsorption of a collector on certain minerals, it functions as a depressant . danafloat.com This action keeps the unwanted minerals in the pulp, allowing for the selective flotation of the valuable minerals.

The selective nature of its action is critical for achieving high-grade mineral concentrates.

Influence on Surface Charge and Zeta Potential in Mineral Systems

The adsorption of the anionic dodecyl hydrogen phosphate onto mineral surfaces significantly alters the electrical double layer at the mineral-water interface, which is quantified by the zeta potential. researchgate.net

The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key parameter in understanding the stability of colloidal dispersions and the interaction of flotation reagents with mineral surfaces. researchgate.net

Table 1: Effect of this compound on Mineral Properties in Flotation

Mineral TypeAdsorption MechanismRoleImpact on Zeta Potential
Silicates Primarily electrostatic interactions, dependent on pH relative to PZC.Typically a depressant for silicate gangue.Makes the zeta potential more negative.
Carbonates Electrostatic and chemical interactions with surface cations.Can act as a collector.Shifts the zeta potential to more negative values.
Phosphates Strong chemical and structural affinity.Primarily a collector for phosphate minerals. mdpi.comresearchgate.netSignificantly lowers the zeta potential.

Corrosion Inhibition Mechanisms

This compound also demonstrates efficacy as a corrosion inhibitor for various metals, particularly steel. Its protective action is attributed to its ability to form a barrier layer on the metal surface.

Adsorption as a Protective Layer on Metal Surfaces

The fundamental mechanism of corrosion inhibition by this compound involves its adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.netresearchgate.net This adsorption can occur through two primary mechanisms:

Physisorption: This involves weaker, electrostatic interactions between the charged phosphate head group and the charged metal surface. The long dodecyl chain contributes to the stability of the adsorbed layer through van der Waals forces.

Chemisorption: This involves the formation of stronger, coordinate-type bonds between the phosphate group and the metal atoms on the surface. researchgate.net This often results in a more robust and stable protective layer.

The dodecyl hydrogen phosphate anion can form a dense, hydrophobic film on the metal surface. The long hydrocarbon tails orient away from the metal, creating a barrier that repels water and corrosive species like chloride ions.

Electrochemical Principles of Inhibition

The protective action of this compound can be understood through electrochemical principles. Corrosion is an electrochemical process involving anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions. researchgate.net This inhibitor can affect both of these reactions.

Anodic Inhibition: By adsorbing on the anodic sites of the metal surface, the inhibitor can block the dissolution of the metal, effectively stifling the anodic reaction. mdpi.com This is often observed as a shift in the corrosion potential (Ecorr) to more positive (noble) values and a decrease in the corrosion current density (icorr). researchgate.netnih.gov

Mixed Inhibition: In many cases, this compound acts as a mixed-type inhibitor , meaning it influences both the anodic and cathodic reactions to some extent. scielo.br

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are instrumental in elucidating these mechanisms. researchgate.netresearchgate.net Polarization studies can reveal whether the inhibitor is predominantly anodic, cathodic, or mixed, while EIS provides information about the resistance of the protective film and the charge transfer processes at the metal-solution interface. researchgate.netresearchgate.net An increase in polarization resistance (Rp) and charge transfer resistance (Rct) in the presence of the inhibitor indicates effective corrosion protection. nih.gov

Table 2: Electrochemical Parameters Indicating Corrosion Inhibition by this compound

Electrochemical ParameterChange in the Presence of InhibitorInterpretation
Corrosion Potential (Ecorr) Shift to more positive or negative valuesIndicates anodic or cathodic control, respectively.
Corrosion Current Density (icorr) DecreaseLower corrosion rate. nih.gov
Polarization Resistance (Rp) IncreaseIncreased resistance to corrosion. nih.gov
Charge Transfer Resistance (Rct) IncreaseSlower charge transfer at the metal-solution interface.

Role in Advanced Materials and Polymer Science

The amphiphilic nature of this compound also lends itself to applications in the field of materials science, particularly in the formulation of polymer composites, adhesives, and encapsulation systems.

In polymer composites, the interface between the polymer matrix and the filler material is a critical determinant of the final properties of the composite. Often, the hydrophilic nature of inorganic fillers and the hydrophobic nature of the polymer matrix lead to poor adhesion and dispersion, resulting in suboptimal mechanical and thermal properties. This compound can act as a coupling agent or a surface modifier to bridge this incompatibility.

The mechanism of interaction involves the phosphate group of the molecule adsorbing onto the surface of the inorganic filler particles. This is particularly effective for fillers with hydroxyl groups on their surface, such as silica (B1680970) or metal oxides. The adsorption can occur through hydrogen bonding or the formation of a chemical bond. Once the filler surface is coated with this compound, the outward-facing dodecyl chains render the filler surface hydrophobic. This surface modification improves the wettability of the filler by the molten polymer during processing, leading to better dispersion and a reduction in filler agglomeration.

Improved dispersion and interfacial adhesion enhance the stress transfer from the polymer matrix to the filler, which can lead to an increase in the mechanical strength and modulus of the composite. The use of quaternary ammonium compounds as compatibilizers in polymer composites has been shown to improve thermo-mechanical properties by enhancing interfacial adhesion. unileoben.ac.at While specific data for this compound is limited, the principles of its interaction can be inferred from studies on similar surfactant and phosphate-based modifiers. For instance, studies on polyethylene (B3416737) composites with inorganic fillers have shown that surface treatment of the filler is crucial for achieving homogeneous dispersion and improved mechanical properties. nih.gov

Table 2: Potential Effects of this compound on Polymer Composite Properties

PropertyEffectMechanistic Rationale
Filler Dispersion ImprovedThe hydrophobic dodecyl chains prevent agglomeration of filler particles in the polymer matrix.
Interfacial Adhesion EnhancedThe phosphate group bonds to the filler surface, while the alkyl chain interacts with the polymer matrix, creating a stronger interface.
Mechanical Strength IncreasedBetter stress transfer from the polymer to the well-dispersed and strongly bonded filler particles.
Thermal Stability Potentially ImprovedA more homogeneous composite structure with fewer defects can lead to enhanced thermal stability.

This compound can function as an adhesion promoter and an emulsifier in adhesive formulations. In emulsion-based adhesives, it acts as a surfactant, stabilizing the dispersion of the polymer resin in the aqueous phase. Its amphiphilic nature allows it to reside at the oil-water interface, reducing the interfacial tension and preventing the coalescence of polymer droplets.

As an adhesion promoter, particularly in bonding to metal or other inorganic substrates, the phosphate group plays a key role. Phosphate esters are known to enhance adhesion to metal surfaces. The mechanism involves the formation of a chemical bond between the phosphate group and the metal oxide layer on the substrate. This creates a durable and water-resistant interface. A study on phosphate-based dental adhesives demonstrated that the phosphate group can form strong bonds with zirconia surfaces through proton transfer and charge transfer interactions. pageplace.de

The surfactant properties of this compound make it a candidate for the encapsulation of active ingredients, a technique used in various industries including pharmaceuticals, food, and cosmetics to protect sensitive compounds and control their release. The fundamental principle of encapsulation using surfactants is the formation of micelles or emulsions.

In an aqueous environment, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound self-assemble into spherical structures called micelles. The hydrophobic dodecyl tails form the core of the micelle, creating a non-polar microenvironment, while the hydrophilic phosphate heads form the outer shell, which is in contact with the water. Hydrophobic or poorly water-soluble active ingredients can be entrapped within the hydrophobic core of these micelles. This encapsulation can protect the active ingredient from degradation by external factors such as light, oxygen, or pH changes.

Alternatively, this compound can be used to stabilize emulsions, where one liquid is dispersed as droplets in another immiscible liquid. In an oil-in-water emulsion, the surfactant molecules arrange themselves at the oil-water interface, with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. This reduces the interfacial tension and prevents the oil droplets from coalescing. Active ingredients can be dissolved in the oil phase before emulsification, effectively encapsulating them within the oil droplets. The release of the active ingredient can then be controlled by the stability of the emulsion and the permeability of the interfacial film.

The use of polymer-surfactant mixtures is a common approach to enhance the stability of such encapsulation systems. researchgate.netupce.cz While specific studies on this compound for encapsulation are not widely available, the general principles of surfactant-based encapsulation are well-established.

Analytical and Biochemical Methodologies

In the realm of analytical chemistry, particularly in mass spectrometry, the precise control of ionization and adduct formation is crucial for accurate and sensitive analysis.

In electrospray ionization mass spectrometry (ESI-MS), the formation of adducts, which are ions formed by the association of the analyte molecule with other ions present in the solution (such as Na+, K+, or NH4+), is a common phenomenon. google.com While adduct formation can sometimes be beneficial for detecting certain analytes, uncontrolled adduct formation can lead to a dilution of the primary analyte signal, complicate spectral interpretation, and compromise quantitative accuracy.

This compound can influence adduct formation through several mechanisms. As an ammonium salt, it can be a source of ammonium ions (NH4+), potentially leading to the formation of [M+NH4]+ adducts. However, the presence of a high concentration of a specific cation can also serve to suppress the formation of other unwanted adducts, such as those with sodium and potassium, by a competitive process.

More significantly, the alkyl phosphate part of the molecule can act as an ion-pairing agent. In negative ion mode, the phosphate group can be deprotonated, and in positive ion mode, it can interact with cations. In the analysis of highly polar or charged analytes, ion-pairing reagents are often added to the mobile phase to improve chromatographic retention and, in some cases, to control ionization in the mass spectrometer. For instance, in the analysis of acidic compounds like other alkyl phosphates, the use of a cationic ion-pairing reagent can form a neutral or positively charged complex that is more amenable to analysis in positive ion mode ESI. Conversely, for basic analytes, an anionic ion-pairing agent could be used.

The dodecyl chain of this compound imparts surfactant properties, which can also influence the ESI process. The surface activity of the compound can affect the droplet formation and desolvation processes in the electrospray source, which in turn can impact ionization efficiency and adduct distribution. While the use of various ammonium salts and other ion-pairing agents to control adduct formation is documented, the specific mechanistic contribution of this compound requires further detailed investigation. upce.cznih.govnih.gov

Environmental Behavior and Transformation Pathways

Degradation Mechanisms in Aquatic and Terrestrial Environments

The degradation of ammonium (B1175870) dodecyl hydrogen phosphate (B84403) in the environment proceeds through various mechanisms, primarily biodegradation and photochemical transformation. These processes break down the molecule, reducing its potential environmental impact.

Biodegradation is a primary route for the environmental breakdown of ammonium dodecyl hydrogen phosphate. As an organophosphate ester, it is susceptible to microbial degradation. oup.com In aerobic environments, microorganisms can utilize the compound as a source of phosphorus and carbon.

The principal mechanism for the biodegradation of organophosphate esters is hydrolysis of the P-O-alkyl and P-O-aryl bonds, which is considered a significant detoxification step. oup.com For this compound, the initial step in aerobic biodegradation likely involves enzymatic hydrolysis of the ester bond, cleaving the dodecyl alcohol (dodecanol) from the phosphate group. This reaction would yield dodecanol (B89629) and ammonium phosphate.

Dodecanol is a fatty alcohol that is generally readily biodegradable by a wide range of microorganisms through beta-oxidation.

Ammonium phosphate can be utilized by plants and microorganisms as a nutrient source.

Studies on other organophosphate esters have shown that aerobic degradation by sludge cultures can be quite effective. For instance, non-halogenated organophosphate esters can be significantly removed in wastewater treatment plants through bacterial degradation, with half-lives ranging from hours to days. gdut.edu.cn The degradation often results in the formation of di-alkyl phosphates as major transformation products. gdut.edu.cn In the case of this compound, this would correspond to the formation of dodecyl hydrogen phosphate and subsequently inorganic phosphate.

The rate of biodegradation can be influenced by several factors, including the concentration of the compound, the presence of other carbon sources, temperature, and the specific microbial communities present. gdut.edu.cnfrontiersin.org For example, the presence of glucose has been shown to enhance the degradation of some organophosphate esters by providing an additional carbon source for the microbial populations. gdut.edu.cn

The long alkyl chain of the dodecyl group also influences its behavior as a surfactant. Anionic surfactants, in general, are known to be biodegradable. nih.gov The initial stages of degradation of linear alkyl surfactants often involve the enzymatic oxidation of the terminal methyl group of the alkyl chain (ω-oxidation) followed by subsequent β-oxidation, which shortens the alkyl chain two carbons at a time.

Table 1: Aerobic Biodegradation of Related Organophosphate Esters
CompoundConditionsHalf-lifeKey Transformation ProductsReference
Tris(2-butoxyethyl) phosphate (TBOEP)Aerobic sludge culture~55.5 hDi-alkyl phosphates gdut.edu.cn
Tris(n-butyl) phosphate (TNBP)Aerobic sludge culture~99.0 hDi-alkyl phosphates gdut.edu.cn
Trisphenyl phosphate (TPHP)Aerobic sludge culture~12.8 hDiphenyl phosphate gdut.edu.cn

Photochemical transformation, or photodegradation, is another potential pathway for the degradation of this compound in the environment, particularly in surface waters exposed to sunlight. This process involves the absorption of light energy, which can lead to the breaking of chemical bonds within the molecule.

Direct photolysis occurs when the chemical itself absorbs light, while indirect photolysis is mediated by other light-absorbing substances in the water, such as dissolved organic matter, which produce reactive species like hydroxyl radicals that then react with the chemical.

Table 2: Photodegradation Half-lives of Related Organophosphorus Compounds in Water
CompoundConditionsHalf-lifeReference
FenitrothionNatural waters0.4 - 35.4 days researchgate.net
Various Organophosphorus PesticidesAqueous solutions (direct photolysis)Varies with quantum yield researchgate.net

Environmental Distribution and Partitioning Principles

The distribution of this compound in the environment is governed by its physicochemical properties, such as its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow), which is an indicator of its tendency to partition between organic and aqueous phases.

As an anionic surfactant, this compound is expected to be water-soluble. nih.gov However, the long dodecyl chain also imparts significant lipophilicity. This dual nature means that it will be present in the water column but will also have a tendency to adsorb to suspended solids, sediments, and sludge in aquatic environments. nih.gov

The partitioning of organophosphate esters in general is highly dependent on the specific compound. nih.gov Those with lower water solubility and higher Kow values tend to adsorb more strongly to soil and sediment. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is often used to predict the mobility of chemicals in soil. Higher Koc values indicate a greater tendency for adsorption and lower mobility. While a specific Koc for this compound is not available, related long-chain alkyl phosphates would be expected to have relatively high Koc values, suggesting they would be relatively immobile in soil and tend to accumulate in sediments. nih.gov

In terrestrial environments, this compound applied to soil would likely be retained in the upper soil layers due to adsorption to organic matter. Leaching to groundwater would be limited, especially for the dodecyl phosphate portion of the molecule. nih.gov The ammonium ion, being highly water-soluble, would be more mobile but is also readily taken up by plants and microorganisms.

The environmental distribution of anionic surfactants is widespread due to their extensive use. nih.gov They are found in surface waters, sediments, and soils that have received wastewater or sludge. scispace.com The concentration of these compounds will vary depending on the level of industrial and domestic discharge and the efficiency of wastewater treatment processes.

Table 3: Environmental Partitioning of Related Compound Classes
Compound ClassPrimary Environmental CompartmentsKey Partitioning BehaviorReference
Organophosphate EstersWater, Soil, Sediment, AirAdsorption to soil and sediment is a key process, influenced by Kow and Koc values. nih.gov
Anionic SurfactantsSurface Water, Sediment, Sludge-amended SoilPartitioning between water and solid phases (sediment, sludge) is significant. nih.govscispace.com

Advanced Characterization and Computational Approaches

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopy plays a pivotal role in understanding the chemical nature of ammonium (B1175870) dodecyl hydrogen phosphate (B84403), from its fundamental structure to its interactions with other substances.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Transformations and Adsorption

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in ammonium dodecyl hydrogen phosphate and monitoring changes in its chemical structure. The FTIR spectrum of pure ammonium dihydrogen phosphate (ADP), a related compound, shows characteristic absorption bands. researchgate.net For instance, the O-H stretching vibration is typically observed as a broad band around 3249 cm⁻¹, while the N-H bond vibration of the ammonium ion appears in the range of 1444–1408 cm⁻¹. researchgate.net The P-O-H and PO4 vibrations are found at approximately 1100–906 cm⁻¹ and 545-439 cm⁻¹, respectively. researchgate.net

In studies involving adsorption, FTIR can reveal the interactions between this compound and a substrate. For example, when ammonium ions are adsorbed onto a surface, the symmetry of the NH₄⁺ ion can change, which is reflected in the FTIR spectrum. researchgate.net The H₂O-bending vibration, often seen around 1642 cm⁻¹ in hydrated samples, and the NH₄⁺-bending vibration near 1425 cm⁻¹ can shift or change in shape depending on the water pressure and the nature of the adsorbent surface. researchgate.net These spectral changes provide valuable information on the mechanisms of adsorption and the formation of new chemical species at the interface. researchgate.netnih.gov

Table 1: Characteristic FTIR Absorption Frequencies for Ammonium Dihydrogen Phosphate (ADP)

Functional Group Frequency Range (cm⁻¹) Intensity
O–H Stretching 3249 Strong
Combination Band 2874 Strong
H₂O Bending 1642 Weak
NH₄⁺ Bending 1444–1408 Strong
P–O–H Vibration 1100–906 Strong
PO₄ Vibration 545–439 Strong

Data sourced from a study on pure ADP single crystals. researchgate.net

UV-Visible and Near-Infrared (UV-Vis-NIR) Spectroscopy for Optical Properties

UV-Visible and Near-Infrared (UV-Vis-NIR) spectroscopy is employed to investigate the optical properties of materials, such as their transparency and optical band gap. For materials related to this compound, like ammonium dihydrogen phosphate (ADP), UV-Vis-NIR analysis has shown that these crystals are transparent in the visible and near-visible ultraviolet regions. researchgate.net Studies on pure and doped ADP crystals have determined the optical band gap to be around 4.99 eV for the direct bandgap and 4.12 eV for the indirect bandgap. researchgate.netnih.gov The optical transparency of these materials can be influenced by factors such as the incorporation of dopants or exposure to external stimuli like shock waves. researchgate.netnih.gov This technique is crucial for assessing the suitability of ammonium phosphate-based materials for optical applications.

Sum Frequency Generation (SFG) Spectroscopy for Interfacial Molecular Orientation

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. measurlabs.comcarleton.edu XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. carleton.edu This technique can detect all elements except for hydrogen and helium. measurlabs.com

For a compound like this compound, XPS can be used to confirm the presence and quantify the relative amounts of nitrogen, oxygen, phosphorus, and carbon on a surface. researchgate.net Furthermore, high-resolution XPS scans of individual elements can provide information about their chemical bonding environment. For example, the binding energy of the N 1s peak can distinguish between ammonium ions (NH₄⁺) and other nitrogen-containing functional groups. uic.edu Similarly, the P 2p and O 1s spectra can provide insights into the structure of the phosphate group. researchgate.netuic.edu XPS is also invaluable for studying the adsorption of this compound onto various substrates, as it can determine the surface coverage and the chemical interactions at the interface. cardiff.ac.uk

Microscopic and Morphological Analysis

Microscopy techniques are essential for visualizing the surface topography and morphology of materials at the micro- and nanoscale.

Atomic Force Microscopy (AFM) for Surface Roughness and Interfacial Structures

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. scispace.com AFM is particularly useful for characterizing the surface roughness and observing the formation of interfacial structures. The technique works by scanning a sharp tip, located at the end of a flexible cantilever, over the sample surface. scispace.com The deflections of the cantilever due to the forces between the tip and the sample are recorded to create a topographical map.

In the context of this compound, AFM can be used to visualize self-assembled structures, such as monolayers or bilayers, on a substrate. It can also quantify key surface roughness parameters, including the average roughness (Ra) and the root-mean-square roughness (Rq). researchgate.netresearchgate.netespublisher.com These parameters are critical for understanding how the compound modifies the surface properties of a material. For instance, the deposition of a thin film of this compound could lead to a smoother or rougher surface, which can be precisely measured by AFM. nih.gov

Table 2: Common Surface Roughness Parameters Measured by AFM

Parameter Description
Average Roughness (Ra) The arithmetic average of the absolute values of the profile height deviations from the mean line.
Root-Mean-Square Roughness (Rq) The square root of the average of the squared profile height deviations from the mean line.

These parameters provide quantitative measures of surface topography. researchgate.netresearchgate.netespublisher.com

Rheological and Viscoelastic Properties of Solutions and Dispersions

The rheological and viscoelastic properties of this compound solutions and dispersions are critical for applications where flow behavior and structural characteristics under shear are important. Rheology modifiers can function through various interactions, and measurements of viscosity and viscoelastic moduli (G' and G'') provide insight into the underlying supramolecular structure. ucoz.comresearchgate.net

Ammonium phosphate slurries are known to exhibit non-Newtonian behavior. jcu.edu.au Solutions of this compound are expected to exhibit shear-thinning behavior, where viscosity decreases with an increasing shear rate. This phenomenon is characteristic of structured fluids where the applied shear aligns the self-assembled aggregates (e.g., micelles), reducing flow resistance. At higher concentrations, a yield stress may be observed, indicating the presence of a networked or gel-like structure that requires a minimum stress to initiate flow. researchgate.net

Viscoelasticity is studied using oscillatory shear tests. researchgate.net The storage modulus (G') represents the elastic (solid-like) component, while the loss modulus (G'') represents the viscous (liquid-like) component. For a viscoelastic solution of this compound, the relative magnitudes of G' and G'' as a function of frequency can indicate the formation of a three-dimensional lattice structure. researchgate.net For instance, in a gel-like state, G' is typically greater than G'' and shows a plateau at low frequencies.

Table 2: Expected Rheological Behavior of this compound Solutions

PropertyDescriptionInfluencing Factors
Viscosity Resistance to flow. Solutions often exhibit shear-thinning.Concentration, temperature, presence of salts, pH.
Yield Stress The minimum stress required to initiate flow.Indicates the formation of a structured network at rest.
Storage Modulus (G') A measure of the elastic energy stored in the material.Dominates in gel-like systems, indicating solid-like behavior.
Loss Modulus (G'') A measure of the energy dissipated as heat.Dominates in liquid-like systems.

Electrochemical Studies for Mechanistic Understanding

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-invasive technique used to investigate processes occurring at interfaces. nih.gov When this compound is used as a corrosion inhibitor or a component in a coating, it forms a protective layer on a metal surface. EIS can probe the properties of this interfacial layer, providing insights into its resistance, capacitance, and the mechanism of protection. tno.nl

An EIS experiment involves applying a small amplitude AC potential at various frequencies and measuring the resulting current. The data is often represented in a Nyquist plot and fitted to an equivalent electrical circuit model to extract quantitative parameters. nih.gov For a surface coated with an this compound layer, the circuit typically includes:

Solution Resistance (Rs): The resistance of the bulk electrolyte.

Layer Capacitance (CPEcoat): Often represented by a constant phase element (CPE) to account for the non-ideal capacitance of the surface layer.

Layer Resistance (Rcoat): The resistance to ion transport through the layer, indicating its barrier properties.

Double-Layer Capacitance (CPEdl): A CPE representing the capacitance of the electrical double layer at the layer/substrate interface. nih.gov

Charge Transfer Resistance (Rct): The resistance to the electrochemical (e.g., corrosion) reaction at the substrate surface.

By monitoring these parameters over time, EIS can track the formation and degradation of the protective phosphate layer. tno.nl An increase in layer resistance and a decrease in capacitance are typically indicative of the formation of a thicker, more compact, and protective film.

Theoretical and Simulation Methodologies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method that investigates the electronic structure of matter to provide a molecular-level understanding of surface interactions. youtube.comnih.gov For this compound, DFT calculations are employed to determine the most stable adsorption configurations and to quantify the strength of the interaction with a given substrate.

DFT can be used to calculate the adsorption energy, which is a key indicator of the stability of the adsorbed molecule on the surface. nih.gov A negative and high-magnitude adsorption energy (e.g., -5.34 eV for phosphate on a biochar composite) suggests a strong, spontaneous, and likely chemical adsorption process. nih.gov

The calculations can reveal detailed information about the bonding mechanism:

Bond Lengths and Angles: Determining the precise geometry of the adsorbed molecule.

Electron Density Difference: Visualizing the charge redistribution upon adsorption, identifying regions of electron accumulation and depletion, and confirming the formation of chemical bonds. researchgate.net

Partial Density of States (PDOS): Analyzing the orbital hybridization between the atoms of the phosphate group and the surface atoms, which explains the nature of the chemical bonding. nih.govresearchgate.net

These theoretical insights are crucial for designing improved corrosion inhibitors and surface modifiers, as they explain how the molecule anchors to the surface and forms a protective layer.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time evolution of molecular systems, making them ideal for investigating the self-assembly of surfactants like this compound. researchgate.net MD simulations track the motion of individual atoms or groups of atoms over time, providing a dynamic picture of how intermolecular forces drive the formation of complex nanostructures. nih.gov

MD simulations can elucidate several key aspects of the behavior of this compound:

Micelle Formation and Morphology: Simulating the spontaneous aggregation of monomers into micelles above the critical micelle concentration and predicting their shape (spherical, worm-like, etc.). 166.62.7

Intermolecular Interactions: Quantifying the contributions of different forces, such as van der Waals interactions between the dodecyl chains and hydrogen bonding involving the phosphate headgroups and ammonium counterions, to the stability of the aggregates. cuny.edunih.gov

Dynamics of Assembly: Observing the pathways and mechanisms of self-assembly, including processes like micelle fusion and fission, which are difficult to capture experimentally. researchgate.net

Both all-atom (AA) and coarse-grained (CG) models can be used. researchgate.net CG models, where groups of atoms are represented as single beads, allow for the simulation of larger systems over longer timescales, which is often necessary to observe large-scale self-assembly phenomena. nih.govnih.gov These simulations provide a fundamental understanding of how molecular architecture dictates macroscopic properties.

Q & A

Q. What are the optimal methods for synthesizing and characterizing ammonium dodecyl hydrogen phosphate?

Synthesis typically involves reacting phosphoric acid with dodecyl alcohol to form dodecyl hydrogen phosphate, followed by neutralization with ammonium hydroxide. Characterization requires Fourier-transform infrared spectroscopy (FTIR) to confirm the phosphate ester bond (P=O stretch at ~1250 cm⁻¹) and alkyl chain presence (C-H stretches at 2800–3000 cm⁻¹). X-ray diffraction (XRD) can assess crystallinity, while nuclear magnetic resonance (NMR) (³¹P and ¹H) resolves structural details . Purity is validated via elemental analysis and high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) .

Q. How does pH influence the stability of this compound in aqueous solutions?

The compound’s stability depends on pH due to the ionization of its phosphate group. At pH 5.5–6.5 (slightly acidic), the ammonium counterion stabilizes the dodecyl phosphate anion, minimizing hydrolysis. Above pH 8, ammonium dissociates, increasing electrostatic repulsion and destabilizing micelles. Turbidimetry and dynamic light scattering (DLS) are used to monitor particle size changes over time .

Q. What safety protocols are critical when handling this compound?

Avoid inhalation of aerosols and skin contact due to its irritant properties (H315, H319, H335). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical aid. Store in sealed containers away from oxidizers (e.g., HNO₃) to prevent exothermic reactions .

Advanced Research Questions

Q. How can this compound be optimized as a surfactant in lipid bilayer studies?

Adjust the alkyl chain length (e.g., C12 vs. C16) and phosphate headgroup charge to modulate critical micelle concentration (CMC) and bilayer fluidity. Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms, and atomic force microscopy (AFM) to visualize bilayer integrity. Comparative studies with SDS (sodium dodecyl sulfate) reveal differences in membrane disruption efficiency due to phosphate group hydrogen bonding .

Q. What mechanisms explain its efficacy in clearing biological specimens for microscopy?

When combined with sodium dodecyl sulfate (SDS), the compound solubilizes lipids and proteins while preserving chitinous structures (e.g., parasite hooks). The ammonium ion reduces electrostatic interactions between proteins, enhancing SDS penetration. Phase-contrast microscopy shows that a 10% SDS + this compound mixture clears specimens within 10 minutes, outperforming traditional ammonium picrate glycerine .

Q. How do trace metal impurities affect its performance in catalytic applications?

Contaminants like Fe³⁺ (≥0.001%) can catalyze unintended oxidation reactions. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal content, while cyclic voltammetry identifies redox-active impurities. Pre-treatment with chelating resins (e.g., EDTA-functionalized) improves catalytic reproducibility in phosphorylation studies .

Methodological Notes

  • Data Contradictions : Discrepancies in reported CMC values (e.g., 0.1 mM vs. 0.5 mM) arise from variations in ionic strength and temperature. Standardize conditions using phosphate-buffered saline (PBS, pH 7.4) at 25°C .
  • Analytical Pitfalls : NMR sensitivity to phosphate esters is low; use ³¹P with broadband decoupling and 10% D₂O for signal enhancement .

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